molecular formula C8H7Cl2NS B13591882 3-Chloro-1-benzothiophen-6-aminehydrochloride

3-Chloro-1-benzothiophen-6-aminehydrochloride

Cat. No.: B13591882
M. Wt: 220.12 g/mol
InChI Key: MGQQIYBBAXAFDW-UHFFFAOYSA-N
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Description

3-Chloro-1-benzothiophen-6-aminehydrochloride is a chemical compound with the molecular formula C8H6ClNS·HCl. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-benzothiophen-6-aminehydrochloride typically involves the chlorination of benzothiophene followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-benzothiophen-6-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1-benzothiophen-6-aminehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-1-benzothiophen-6-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-benzothiophen-6-aminehydrochloride
  • 3-Iodo-1-benzothiophen-6-aminehydrochloride
  • 3-Fluoro-1-benzothiophen-6-aminehydrochloride

Uniqueness

3-Chloro-1-benzothiophen-6-aminehydrochloride is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its halogenated analogs .

Properties

Molecular Formula

C8H7Cl2NS

Molecular Weight

220.12 g/mol

IUPAC Name

3-chloro-1-benzothiophen-6-amine;hydrochloride

InChI

InChI=1S/C8H6ClNS.ClH/c9-7-4-11-8-3-5(10)1-2-6(7)8;/h1-4H,10H2;1H

InChI Key

MGQQIYBBAXAFDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)SC=C2Cl.Cl

Origin of Product

United States

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